
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid
Overview
Description
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Trifluoromethyl Ketone: The starting material, 4,4,4-trifluoro-3-oxobut-1-ene, is prepared through the reaction of suitable precursors under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the trifluoromethyl ketone with a suitable amine source, such as piperidine, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-oxo-butyric acid: Similar structure but lacks the piperidine ring.
1-(2-Naphthyl)-4,4,4-trifluoro-3-oxo-butanedione: Contains a naphthyl group instead of the piperidine ring.
Uniqueness: 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is unique due to its combination of the trifluoromethyl group and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is a fluorinated compound with significant potential in medicinal chemistry and agrochemical applications. The unique trifluoromethyl group and piperidine ring structure contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C10H12F3NO3
- Molecular Weight : 251.2 g/mol
- CAS Number : [specific CAS number needed]
The trifluoromethyl group enhances the compound's electrophilic character, allowing it to participate in various biochemical interactions. This feature is crucial for its binding affinity with biological macromolecules such as enzymes and receptors, which can lead to diverse biological effects.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Preliminary studies show that related piperidine derivatives can inhibit viral replication, particularly against influenza viruses. For instance, certain analogs demonstrated selective inhibition of viral proteases, suggesting a potential pathway for therapeutic development against viral infections .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in disease pathways. For example, docking studies have shown that similar compounds can interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .
Case Studies and Research Findings
- Antiviral Testing : A study involving a series of 1,4,4-trisubstituted piperidines found that some derivatives exhibited low micromolar activity against influenza A/H1N1 virus. The most potent inhibitors were identified through in silico docking studies that confirmed their binding at the active site of the viral protease .
- Cytotoxicity Assays : In vitro evaluations against breast cancer cell lines (MCF-7) indicated moderate cytotoxic effects for some derivatives. The presence of the trifluoromethyl group was hypothesized to enhance lipophilicity and cellular uptake, contributing to observed cytotoxicity .
- Enzyme Inhibition Studies : Compounds similar to this compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potential for treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
Compound Name | Biological Activity | Notable Properties |
---|---|---|
Ethyl 1-(4-trifluoromethyl)benzoyl-piperidine-3-carboxylate | Antimicrobial | Effective against Gram-positive bacteria |
1-(4-chlorophenyl)-piperidine derivatives | Antidepressant | Modulates neurotransmitter levels |
N-(trifluoromethyl) derivatives | Enhanced lipophilicity | Increased bioavailability |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the trifluoromethyl-enone moiety via condensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable aldehyde or ketone precursor under acidic or basic conditions .
- Step 2 : Coupling the trifluoromethyl-enone intermediate with a piperidine-4-carboxylic acid derivative. This may require activating the carboxylic acid group (e.g., via mixed anhydride or coupling reagents like DCC/DMAP) .
- Optimization : Reaction temperature (often 0–60°C), solvent choice (e.g., DMF, THF), and stoichiometric ratios are critical for yield and purity. For example, excess trifluoroacetoacetate derivatives may improve enone formation efficiency .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F in C NMR) and the enone system (δ ~6.5–7.5 ppm for vinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO).
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software is commonly used for refinement .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .
Q. What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Kinase Inhibition Assays : Test inhibition against serine/threonine or tyrosine kinases (e.g., via ADP-Glo™ assays) due to structural similarities to kinase inhibitors containing trifluoromethyl and piperidine motifs .
- Cellular Uptake Studies : Use fluorescent tagging or radiolabeling to assess permeability across Caco-2 cell monolayers, critical for oral bioavailability .
- In Vitro Toxicity : MTT assays in HEK293 or HepG2 cells to determine IC values and selectivity indices .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate 8:1 to 1:1) resolves unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the carboxylic acid group at varying pH .
- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4–5 for the carboxylic acid) for selective partitioning into aqueous basic phases .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved across different protocols?
- Root Cause Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, DMF may accelerate coupling but promote side reactions vs. THF .
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, reagent equivalents) and identify optimal conditions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track enone formation and intermediate stability .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Crystal Growth : The compound’s flexibility (rotatable enone bond) and polarity complicate crystallization. Vapor diffusion with DMSO/water mixtures may improve crystal quality .
- Data Refinement : Use SHELXL for high-resolution data (d-spacing <1 Å) to model disorder in the trifluoromethyl group .
- Twinned Data : For partially overlapping reflections, SHELXE can assist in deconvoluting diffraction patterns .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying key residues (e.g., hinge-region lysines) for mutagenesis validation .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with inhibitory potency using Hammett σ constants .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Scaffold Modifications : Synthesize analogs with varying substituents on the piperidine ring (e.g., methyl, benzyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorine or cyano groups to evaluate electronic contributions to activity .
- Metabolic Stability Studies : Incubate derivatives with liver microsomes to identify metabolic soft spots (e.g., oxidation of the enone system) .
Q. How can researchers address discrepancies in biological activity data across different assay formats?
- Assay Validation : Compare results from fluorescence-based vs. radiometric kinase assays to rule out interference from the compound’s autofluorescence .
- Buffer Compatibility : Test activity in varying pH (6.5–7.5) and ionic strength conditions to mimic physiological environments .
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .
Q. What advanced techniques are used to study the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic (UV) conditions, followed by LC-MS to identify degradation products .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via UPLC-QTOF to predict in vivo half-life .
- Solid-State Stability : Use DSC (differential scanning calorimetry) to detect polymorphic transitions that may affect shelf-life .
Properties
IUPAC Name |
1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSHXVSYKMNMBH-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.